2-(3,4-dimethoxyphenyl)-1-pentyl-1H-benzimidazole
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-pentyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-pentyl-1H-benzimidazole typically involves the condensation of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. Common reagents used in this synthesis include acids or bases as catalysts, and the reaction is often carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-pentyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nitric acid, halogens, solvents like acetic acid or dichloromethane.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-pentyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-pentyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
Mescaline: A compound with a similar methoxy substitution pattern on the aromatic ring.
Bevantolol: A beta-1 adrenoceptor antagonist with a related chemical structure
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-pentyl-1H-benzimidazole is unique due to its specific substitution pattern and the presence of the pentyl chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-pentylbenzimidazole |
InChI |
InChI=1S/C20H24N2O2/c1-4-5-8-13-22-17-10-7-6-9-16(17)21-20(22)15-11-12-18(23-2)19(14-15)24-3/h6-7,9-12,14H,4-5,8,13H2,1-3H3 |
InChI Key |
KXALHLWBVCRUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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